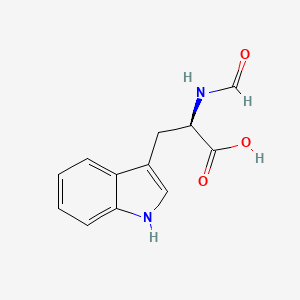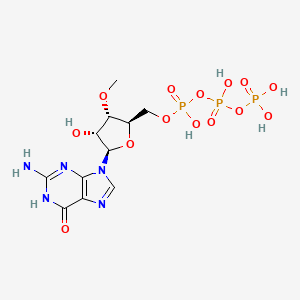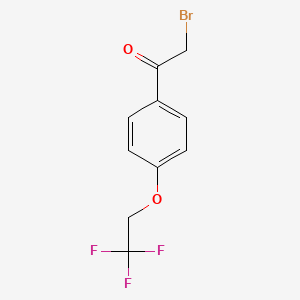
5-(2-cyano-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-cyano-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrole ring substituted with cyano and hydroxyphenyl groups, which contribute to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-cyano-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-cyano-4-hydroxybenzaldehyde with methylamine and malononitrile under basic conditions to form the desired pyrrole derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
5-(2-cyano-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted pyrrole derivatives.
Substitution: Halogenated pyrrole derivatives.
科学研究应用
5-(2-cyano-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
作用机制
The mechanism of action of 5-(2-cyano-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its ability to form hydrogen bonds and π-π interactions with biological macromolecules can modulate various biochemical pathways.
相似化合物的比较
Similar Compounds
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar cyano and pyrrole structure but differ in their functional groups and reactivity.
2-cyano-4-hydroxyphenyl acrylic acid: Similar in having the cyano and hydroxyphenyl groups but differs in the core structure.
Uniqueness
5-(2-cyano-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its dual cyano groups enhance its reactivity, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C13H9N3O |
|---|---|
分子量 |
223.23 g/mol |
IUPAC 名称 |
5-(2-cyano-4-hydroxyphenyl)-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C13H9N3O/c1-16-10(8-15)2-5-13(16)12-4-3-11(17)6-9(12)7-14/h2-6,17H,1H3 |
InChI 键 |
QUCZEJFPUIVCKW-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC=C1C2=C(C=C(C=C2)O)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


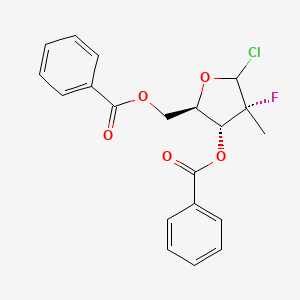
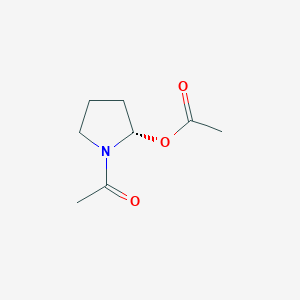

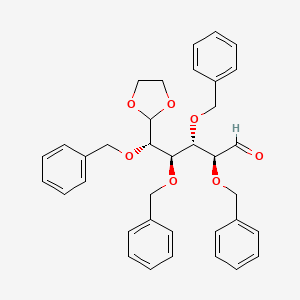
![1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865967.png)
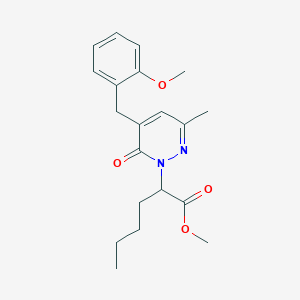
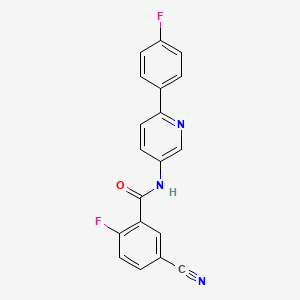

![1-(5-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865986.png)
